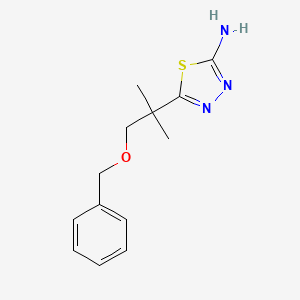

5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine

Description

5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine is a substituted 1,3,4-thiadiazole derivative characterized by a benzyloxy-dimethyl-ethyl group at position 5 of the thiadiazole ring. The 1,3,4-thiadiazole core is a five-membered heterocycle containing sulfur and two nitrogen atoms, known for its broad-spectrum biological activities, including insecticidal, fungicidal, and antiparasitic properties .

Properties

IUPAC Name |

5-(2-methyl-1-phenylmethoxypropan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-13(2,11-15-16-12(14)18-11)9-17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBVOVDJRURYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with a suitable nucleophile.

Attachment of the Dimethyl-Ethyl Group: This step often involves alkylation reactions where a dimethyl-ethyl halide reacts with the thiadiazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a dihydrothiadiazole derivative.

Substitution: The benzyloxy and dimethyl-ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity: Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown promising results against various pathogens including Staphylococcus aureus and Candida albicans .

- Anticancer Potential: Studies have highlighted the cytostatic properties of thiadiazole derivatives. Compounds related to 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine may target cancer cell pathways effectively .

Medicine

In medical research, this compound is being explored for its therapeutic potential:

- Drug Development: The interaction of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine with biological targets such as enzymes and receptors suggests its viability as a candidate for new pharmaceuticals. Its ability to enhance binding affinity due to its structural features can lead to improved drug efficacy.

Industrial Applications

The unique chemical structure of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine also lends itself to various industrial applications:

- Material Science: This compound can be utilized in developing new materials with specific properties such as polymers and coatings. Its stability and reactivity can enhance material performance .

Case Studies

Several studies have documented the effectiveness of thiadiazole derivatives in various applications:

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and dimethyl-ethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The thiadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhance antimicrobial activity , while bulky groups like benzyloxy-dimethyl-ethyl may improve pharmacokinetic properties but reduce synthetic accessibility .

- Biological Activity : Simpler derivatives (e.g., 4-methylphenyl or bromo-substituted) show well-documented antifungal and antibacterial effects , whereas the target compound’s activity is inferred based on structural similarity.

Functional Analogues in Other Heterocyclic Systems

Benzoxazole Derivatives

Benzoxazole derivatives, such as ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate, exhibit anti-inflammatory and antitumor activities but lack the sulfur atom in the heterocycle, reducing their insecticidal potency compared to thiadiazoles .

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

Compounds like 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine demonstrate enhanced antiparasitic activity due to the fused imidazole-thiadiazole system, but their synthesis requires multi-step protocols, limiting scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine, and how can intermediates be characterized?

- Methodological Answer : A two-step approach is common for 1,3,4-thiadiazole derivatives. First, condense the appropriate carboxylic acid (e.g., 2-benzyloxy-1,1-dimethylpropionic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core . Second, introduce the amine group via nucleophilic substitution or reductive amination. Intermediate characterization should include:

- FT-IR : Confirm C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm).

- LC-MS : Monitor reaction progress and detect byproducts.

Q. How can the crystal structure of this compound be resolved to confirm its regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Grow crystals via slow evaporation of a DMSO/water (2:1) mixture. Key parameters include:

- Space group determination (e.g., monoclinic P2₁/c).

- Bond angle analysis : Compare C-S-C (thiadiazole) angles (~86–88°) to literature values .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N-H···N or N-H···O) stabilizing the lattice .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antifungal/Insecticidal Activity : Use agar dilution (MIC) against Candida albicans or Aspergillus spp. .

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) via Ellman’s assay, given thiadiazoles’ affinity for serine hydrolases .

- Cytotoxicity : Screen in HEK293 or HepG2 cells using MTT assays to establish IC₅₀ values.

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering low regioselectivity in thiadiazole ring formation?

- Methodological Answer : Low yields often stem from competing cyclization pathways. Mitigate this by:

- Temperature Control : Maintain reflux at 90°C to favor thiadiazole over oxadiazole formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., sulfonamide derivatives) and adjust stoichiometry .

Q. How should researchers reconcile discrepancies between computational and experimental bond angles in the thiadiazole core?

- Methodological Answer : Discrepancies may arise from solvent effects or crystal packing. For DFT studies (e.g., B3LYP/SDD):

- Optimize Geometry : Include implicit solvent models (e.g., PCM for DMSO).

- Compare Torsional Angles : For example, C1-C2-C3 angles from SC-XRD (121.4°) vs. DFT (121.5°) show minimal deviation .

- Vibrational Analysis : Match computed IR frequencies (e.g., C-N stretches) to experimental data .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

- Methodological Answer : Modify the benzyloxy or dimethyl-ethyl groups:

- PEGylation : Introduce polyethylene glycol chains via ester linkages.

- Salt Formation : React with HCl or sulfonic acids to enhance polarity .

- Prodrug Design : Convert the amine to a phosphate ester for hydrolytic activation in vivo.

Q. How can researchers validate the compound’s mechanism of action when conflicting bioactivity data arise across studies?

- Methodological Answer :

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates.

- Target Engagement Assays : Use SPR or ITC to measure binding affinity to proposed targets (e.g., AChE) .

- Metabolite Profiling : Identify degradation products via LC-HRMS to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.